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Compound of Interest

(5,5-Dimethyloxolan-2-
Compound Name:
yl)methanesulfonyl chloride

CAS No.: 1600776-10-0

Cat. No.: B2813530

Get Quote

Executive Summary

(5,5-Dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride is a high-value electrophilic
intermediate used primarily in the synthesis of sulfonamide-based pharmacophores.
Characterized by a lipophilic 5,5-dimethyltetrahydrofuran (THF) core and a reactive sulfonyl
chloride moiety, this compound serves as a critical "warhead" for introducing the dimethyl-THF
motif into drug candidates.

This scaffold is particularly relevant in the development of ROR

inverse agonists and AXL kinase inhibitors, where the dimethyl-THF group provides metabolic
stability and optimal space-filling properties within hydrophobic binding pockets.

Chemical Profile & Structural Analysis[1][2][3][4]
Nomenclature & Identification

o |[UPAC Name: (5,5-Dimethyltetrahydrofuran-2-yl) methanesulfonyl chloride
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e Common Name: 5,5-Dimethyl-THF-2-yl-methylsulfonyl chloride
e Molecular Formula:
e Molecular Weight: 212.69 g/mol

o Stereochemistry: The C2 position is a chiral center. The compound exists as two
enantiomers: (R)- and (S)-(5,5-dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride. Drug
discovery campaigns often isolate the (S)-enantiomer for specific binding affinity.

Structural Components

The molecule consists of three distinct functional zones:

e The Core (THF Ring): A five-membered ether ring providing rigidity and hydrogen-bond
accepting capability.

e The Steric Shield (5,5-Dimethyl): Two methyl groups at the C5 position block metabolic
oxidation at the ether

-position and induce a specific ring pucker, locking the conformation.

e The Electrophile (Methanesulfonyl Chloride): A highly reactive

group tethered to C2, susceptible to nucleophilic attack by amines (to form sulfonamides) or
alcohols (to form sulfonates).

Predicted Physical Properties
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Property Value (Predicted) Context

Appearance Colorless to pale yellow oil Liquid at RT due to asymmetry

High boiling; distillable under

Boiling Point 115-120 °C @ 0.5 mmHg )
high vacuum
Density ~1.25 g/cm?3 Halogenated sulfur compound
Solubility DCM, THF, EtOAc Hydrolyzes in water/alcohols
. ] N Rapidly hydrolyzes to sulfonic
Stability Moisture Sensitive

acid

Synthetic Methodology

Direct chlorosulfonation of the ether ring is not viable due to sensitivity to strong acids. The
authoritative route utilizes a "Reduction-Activation-Oxidation" sequence starting from the
commercially available carboxylic acid.

Retrosynthetic Analysis

The sulfonyl chloride is constructed from the corresponding alcohol via a thioacetate
intermediate.

e Target:
e Precursor:

(Alcohol)

o Starting Material: 5,5-dimethyltetrahydrofuran-2-carboxylic acid (CAS 7433-82-1).

Step-by-Step Protocol
Step 1: Reduction to Alcohol

o Reagents: Lithium Aluminum Hydride (

) or Borane-THF (
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)

e Procedure: A solution of 5,5-dimethyltetrahydrofuran-2-carboxylic acid in anhydrous THF is
treated with

at 0°C. The mixture is warmed to reflux to ensure complete reduction of the sterically
hindered acid.

e Outcome: (5,5-Dimethyltetrahydrofuran-2-yl)methanol.

Step 2: Activation (Mesylation)

o Reagents: Methanesulfonyl chloride (
), Triethylamine (
), DCM.

o Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (
) activates the carbon for nucleophilic displacement.

e Procedure: Treat the alcohol with 1.2 eq

and 1.5 eq
in DCM at 0°C.

o Intermediate: (5,5-Dimethyltetrahydrofuran-2-yl)methyl methanesulfonate (CAS 72641-13-5).

Step 3: Thioacetate Displacement

» Reagents: Potassium Thioacetate (

), DMF,

e Procedure: The mesylate is heated with

in DMF at 60°C. The sulfur nucleophile displaces the mesylate via
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e Intermediate: S-((5,5-dimethyltetrahydrofuran-2-yl)methyl) ethanethioate.

Step 4. Oxidative Chlorination (The Critical Step)

o Reagents: Chlorine gas (

) or N-Chlorosuccinimide (

)

e Mechanism: The thioester is cleaved and the sulfur is oxidized from S(-2) to S(+6).
e Protocol: Dissolve the thioacetate in Acetic Acid/Water (5:1). Cool to 0°C. Bubble

gas until a persistent yellow-green color is observed. Flush with
to remove excess
. Extract immediately with DCM.

¢ Result:(5,5-Dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride.[1][2]

Synthesis Workflow Diagram
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Figure 1: Synthetic route from carboxylic acid to sulfonyl chloride via the thioacetate method.

Reactivity & Applications in Drug Discovery
Sulfonamide Formation (Primary Application)

The most common application is the reaction with primary or secondary amines to generate
sulfonamides. This linkage is a bioisostere of the amide bond, offering improved metabolic
stability and hydrogen bonding geometry.[3]
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» Reaction:
e Conditions: Pyridine or DIPEA in DCM/THF at 0°C -> RT.
e Case Study: Synthesis of ROR

inhibitors (e.g., AZD0284 analogs). The 5,5-dimethyl-THF moiety occupies a specific
hydrophobic pocket, while the sulfonamide linker positions the aryl group for pi-stacking
interactions.

Handling & Stability

e Hydrolysis: The compound reacts violently with water to form (5,5-dimethyltetrahydrofuran-2-
yl)methanesulfonic acid and HCI.

e Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.

« Purification: Distillation is risky due to thermal instability. Flash chromatography on silica is
possible if done rapidly with non-protic solvents (Hexane/EtOAc), but crude use is
recommended.

Reactivity Map

Primary/Secondary Amines Alcohols Water
(R-NH2) (R-OH) (Hydrolysis)

/

(5,5-Dimethyltetrahydrofuran-2-yl)

methanesulfonyl chloride

+ Amine / Base [+ Alcohol / Base + H20 (Avoid)

Sulfonamides Sulfonate Esters Sulfonic Acid
(Bioactive Pharmacophore) (Leaving Groups) (Degradation Product)
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Figure 2: Reactivity profile showing the conversion to sulfonamides (drug targets) and
degradation pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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